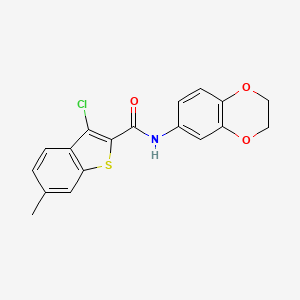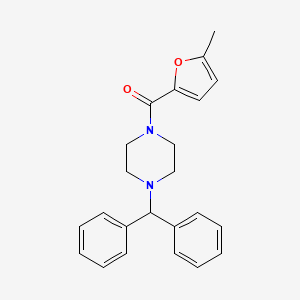![molecular formula C15H14O5 B3481798 ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate](/img/structure/B3481798.png)
ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate
Vue d'ensemble
Description
Ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate, also known as EOTCC, is a chemical compound that has been synthesized for various scientific research purposes. This compound belongs to the class of chromenes and has been studied for its potential biological activities.
Mécanisme D'action
The mechanism of action of ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, indicating its potential as an antioxidant. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the serum of mice with induced inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate in lab experiments is its potential as a multi-targeted agent, meaning it may have effects on multiple pathways and enzymes. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential as a safe therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, future studies could investigate the potential of this compound as an antiviral agent for the treatment of viral infections such as hepatitis C. Finally, further research could investigate the optimization of the synthesis method for this compound to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate has been studied for its potential biological activities such as anti-inflammatory, anti-cancer, and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages, which makes it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells, indicating its potential as an anti-cancer agent. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Propriétés
IUPAC Name |
ethyl (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-2-18-15(17)19-9-6-7-11-10-4-3-5-12(10)14(16)20-13(11)8-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZVQFXXFQLZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-ethoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B3481723.png)
![methyl 2-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B3481731.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3481748.png)
![5-(4-bromophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3481751.png)
![methyl 2-{[(4-allyl-2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3481765.png)
![10-(2-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B3481773.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3481790.png)

![4,5-dimethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3481803.png)
![2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3481809.png)
![1-(4-chlorophenyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine](/img/structure/B3481810.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-pyridinylmethyl)-2-furamide](/img/structure/B3481811.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3481818.png)
